Spr741 (nab741)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPR741 is a novel derivative of polymyxin B, a class of antibiotics known for their effectiveness against Gram-negative bacteria. Unlike polymyxin B, SPR741 exhibits minimal intrinsic antibacterial activity but significantly enhances the efficacy of coadministered antibiotics by permeabilizing the outer membrane of Gram-negative bacteria . This unique property makes SPR741 a promising antibiotic adjuvant, particularly in the fight against multidrug-resistant bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: SPR741 is synthesized through a series of chemical reactions that modify the structure of polymyxin B. The synthesis involves the reduction of the positive charge and the removal of the highly lipophilic fatty-acid side chain present in polymyxin B . These modifications are crucial for reducing the nephrotoxicity associated with polymyxin B while retaining its ability to permeabilize bacterial membranes .
Industrial Production Methods: The industrial production of SPR741 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions in aqueous formic acid solution (pH 2.2) to eliminate non-specific binding to plastic . Isotope-labeled SPR741 with carbon-13 and nitrogen-15 is synthesized to improve assay performance .
化学反応の分析
Types of Reactions: SPR741 primarily undergoes substitution reactions due to its interaction with the outer membrane of Gram-negative bacteria . It does not exhibit significant oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of SPR741 involves reagents such as formic acid and isotopically labeled compounds . The reaction conditions are carefully controlled to maintain the integrity of the compound and ensure its effectiveness as an antibiotic adjuvant .
Major Products Formed: The major product formed from the synthesis of SPR741 is a modified polymyxin B derivative with reduced nephrotoxicity and enhanced membrane-permeabilizing properties . This product is then used in combination with other antibiotics to treat multidrug-resistant bacterial infections .
科学的研究の応用
SPR741 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between antibiotics and bacterial membranes . In biology, SPR741 is used to investigate the mechanisms of antibiotic resistance and the development of new therapeutic strategies .
In medicine, SPR741 is being explored as a potential treatment for infections caused by multidrug-resistant Gram-negative bacteria . It has shown promising results in combination with other antibiotics, significantly reducing bacterial burden and promoting animal survival in preclinical studies . In industry, SPR741 is used in the development of new antibiotic formulations and drug delivery systems .
作用機序
SPR741 exerts its effects by interacting with the outer membrane of Gram-negative bacteria and damaging the integrity of lipopolysaccharide . This interaction permeabilizes the outer membrane, enabling the entry of coadministered antibiotics . The molecular targets of SPR741 include the lipopolysaccharide molecules in the bacterial outer membrane, which are crucial for maintaining membrane integrity . By disrupting these molecules, SPR741 enhances the efficacy of other antibiotics and helps overcome bacterial resistance .
類似化合物との比較
Similar Compounds:
- Polymyxin B
- Polymyxin E (colistin)
- NAB741
Comparison: Compared to polymyxin B and polymyxin E, SPR741 has reduced nephrotoxicity due to the removal of the highly lipophilic fatty-acid side chain and the reduction of positive charge . Unlike these compounds, SPR741 does not exhibit significant intrinsic antibacterial activity but acts as an adjuvant to enhance the efficacy of other antibiotics . NAB741, a precursor to SPR741, shares similar properties but has been further optimized in SPR741 to improve its safety and effectiveness .
特性
分子式 |
C44H73N13O13 |
---|---|
分子量 |
992.1 g/mol |
IUPAC名 |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |
InChI |
InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |
InChIキー |
JBFNEVNUGGFPBQ-DDMCRLCFSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。